Cas no 172806-20-1 (sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one)
![sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one structure](https://www.kuujia.com/scimg/cas/172806-20-1x300.png)
172806-20-1 structure
Product Name:sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
CAS No:172806-20-1
Molecular Formula:C18H16BrN5NaO6PS
Molecular Weight:564.28200
CID:138945
PubChem ID:44755141
sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Properties
Names and Identifiers
-
- BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
- 8- BROMO- ß- PHENYL- 1, N²- ETHENOGUANOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-8-BR-PET-CGMPS )
- BETA-PHENYL-1, N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM ...
- Rp-8-Br-PET-cyclic GMPS, Sodium Salt
- sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
- 2-BroMo-3,4-dihydro-3-[3,5-O-[(R)-Mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-IMidazo[1,2-a]purin-9-onesodiuMsalt
- Rp-8-Br-PET-cGMPS
- RP-8-BR-PET-CGMPS, NA
- RP-8-BR-PET-CGMPS SODIUM SALT
- 8-Bromo-1,N2-etheno-B-phenylguanosine-3'',5''-cyclic monophosphothioate sodiu
- 8-BROMO-BETA-PHENYL-1,N2-ETHENOGUANOSINE 3':5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT
- rp-β-phenyl-1,n2-etheno-8-bromoguanosine 3',5'-cyclic monophosphorothioate sodium salt
- rp-8-bromo-β-phenyl-1,n2-ethenoguanosine 3':5'-cyclic monophosphorothioate sodium salt
- 8-bromo-?phenyl-1,n?ethenoguanosine-3’,5’-cyclicmonophosphorothioate,rp-isomer(rp-8-br-pet-cg
- BETA-PHENYL-1,N2-ETHENO-8-BROMOGUANOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE SODIUM SALT, RP-ISOMER
- O874Z20U79
- Rp-8-Br-Pet-cgmp(S)
- 8-Bromo-pet-cyclic gmps
- RP 8Br-pet-cgmps
- (Rp)-8-Br-PET-cGMPS
- 8-Bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate
- 3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
- 2-Bromo-3,4-dihydro-3-(3,5-O-((R)-mercaptophosphinylidene)-beta-D-ribof
- J-010850
- AKOS024457390
- 172806-20-1
- beta-Phenyl-1,N2-etheno-8-bromoguanosine-3',5'-cyclic monophosphorothioate . sodium salt, Rp-isomer
- Rp-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt, >=98% (HPLC), powder
- sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one
- 9QQM5R5DWL
- Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
- DTXSID70660599
- J-011880
- PD017389
- 185246-32-6
- DF-003 sodium
- LP-DF-003 sodium
- UNII-9QQM5R5DWL
- RP-8-BR-PET-CGMPS
-
- InChIKey: DBYADRPTMRXVDJ-QJYCJHSLSA-N
- Inchi: 1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1
- SMILES: BrC1=NC2C(N3C([H])=C(C4C([H])=C([H])C([H])=C([H])C=4[H])N([H])C3=NC=2N1[C@@]1([H])[C@@]([H])([C@@]2([H])[C@@]([H])(C([H])([H])OP(O[H])(O2)=S)O1)O[H])=O
Computed Properties
- Exact Mass: 562.96400
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Rotatable Bond Count: 2
- Monoisotopic Mass: 560.94835g/mol
- Heavy Atom Count: 32
- Complexity: 934
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 2
- Topological Polar Surface Area: 163
Experimental Properties
- LogP: 2.78270
- PSA: 175.07000
- Melting Point: 240-300 °C(lit.)
- Solubility: H2O: 15 mg/mL at ≤60 °C
sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Price
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-203989-1 µmol |
Rp-8-Br-PET-cyclic GMPS, Sodium Salt, |
172806-20-1 | ≥99% | 1 µmol |
¥1196.00 | 2023-09-05 |
sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one Related Literature
-
Shanshan Li,Chun Hu,Yannan Peng,Zhihong Chen RSC Adv., 2019,9, 32674-32682
-
Swapna Rekha Panda,Sirshendu De RSC Adv., 2015,5, 23599-23612
-
4. Image analysis for a microfluidic paper-based analytical device using the CIE L*a*b* color system†Takeshi Komatsu,Saeed Mohammadi,Lori Shayne Alamo Busa,Masatoshi Maeki,Akihiko Ishida,Hirofumi Tani Analyst, 2016,141, 6507-6509
-
6. Front cover
-
Ram Kumar,V. Venardi,Y. Helal,Chengyu Song,Alexander Katz RSC Adv., 2023,13, 23030-23037
-
Jinxia Huang,Weimin Liu J. Mater. Chem. A, 2021,9, 1471-1479
-
Zita Sebesvari,Katharina Friederike Ettwig,Hendrik Emons J. Environ. Monit., 2005,7, 203-207
-
10. Back cover
172806-20-1 (sodium,3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one) Related Products
- 85-32-5(5'-Guanylic acid)
- 118-00-3(Guanosine)
- 362-76-5(2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one)
- 961-07-9(2'-Deoxyguanosine)
- 2140-71-8(2'-O-Methylguanosine)
- 3181-38-2((2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate)
- 3676-72-0(N2-Benzoyl-D-guanosine)
- 3868-36-8(8-Benzyloxyguanosine)
- 6979-94-8(2',3',5'-Tri-O-acetylguanosine)
- 24939-03-5(Poly I:poly C)
Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk
http://www.haoxiangbio.com
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
![Jiangxi Boyang Pharmaceutical Chemical Co., Ltd Jiangxi Boyang Pharmaceutical Chemical Co., Ltd](https://scimg.chem960.com/size/150/638676987354608909.png)
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
![Zouping Mingyuan Import and Export Trading Co., Ltd Zouping Mingyuan Import and Export Trading Co., Ltd](https://scimg.chem960.com/size/150/638676116701223935.png)
Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk
http://www.hbganmiao.com/
![Hebei Ganmiao New material Technology Co., LTD Hebei Ganmiao New material Technology Co., LTD](https://scimg.chem960.com/size/150/638677004295624741.png)
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
CN Supplier
Reagent
http://www.chongdachem.com
![Chong Da Prostaglandin Fine Chemicals Co., Ltd. Chong Da Prostaglandin Fine Chemicals Co., Ltd.](https://scimg.chem960.com/size/150/638676283991222815.png)